Home > Products > Screening Compounds P54316 > Cholestan-3beta,5alpha,6beta-triol
Cholestan-3beta,5alpha,6beta-triol -

Cholestan-3beta,5alpha,6beta-triol

Catalog Number: EVT-10921004
CAS Number:
Molecular Formula: C27H48O3
Molecular Weight: 420.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cholestane-3β,5α,6β-triol is a significant oxysterol derived from cholesterol metabolism. This compound has garnered attention due to its various biological activities, particularly its role in cellular processes and potential therapeutic applications. It is classified as a steroid and is involved in several physiological functions, including neuroprotection and modulation of cell proliferation.

Source

Cholestane-3β,5α,6β-triol is primarily synthesized from cholesterol through enzymatic oxidation processes. The enzymes involved include cholesterol epoxide hydrolase, which facilitates the conversion of cholesterol to this triol via intermediate forms such as 5α,6α-epoxycholesterol and 5β,6β-epoxycholesterol . This compound can also be found in various biological tissues and fluids, indicating its endogenous nature.

Classification

Cholestane-3β,5α,6β-triol belongs to the class of sterols known as oxysterols. Oxysterols are oxidized derivatives of cholesterol that play crucial roles in cellular signaling and membrane dynamics. This compound is specifically categorized under the cholestane series due to its structural characteristics derived from the cholestane backbone.

Synthesis Analysis

Methods

The synthesis of cholestane-3β,5α,6β-triol can be achieved through various methods, primarily focusing on the oxidation of cholesterol. One common approach involves the use of specific oxidizing agents that facilitate the introduction of hydroxyl groups at the 3β, 5α, and 6β positions on the cholestane structure.

Technical Details

  1. Starting Material: Cholesterol serves as the primary substrate for synthesizing cholestane-3β,5α,6β-triol.
  2. Oxidation Process: The oxidation typically involves reagents such as potassium permanganate or specific cytochrome P450 enzymes that target the aforementioned positions on the sterol structure.
  3. Purification: Post-synthesis, compounds are usually purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired triol from other by-products .
Molecular Structure Analysis

Structure

Cholestane-3β,5α,6β-triol has a complex steroid structure characterized by three hydroxyl groups located at positions 3β, 5α, and 6β. The molecular formula is C27H46O3C_{27}H_{46}O_3, reflecting its composition as a steroid with three hydroxyl functional groups.

Data

  • Molecular Weight: Approximately 414.67 g/mol
  • Chemical Structure: The structural representation includes a tetracyclic framework typical of steroids with specific hydroxyl substitutions that influence its biological activity.
Chemical Reactions Analysis

Reactions

Cholestane-3β,5α,6β-triol participates in various chemical reactions due to its reactive hydroxyl groups. Notable reactions include:

  1. Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  2. Acylation: Acyl groups can be introduced through acylation reactions involving activating agents like acid chlorides.
  3. Dehydration: Under certain conditions, dehydration reactions may occur leading to double bond formation within the steroid structure.

Technical Details

The reactivity of cholestane-3β,5α,6β-triol can be manipulated for synthetic applications in drug development and material sciences .

Mechanism of Action

Process

Cholestane-3β,5α,6β-triol exhibits several mechanisms of action that contribute to its biological effects:

  1. Neuroprotection: It acts as an endogenous neuroprotectant by modulating NMDA receptor activity in neurons. This modulation helps protect against excitotoxicity induced by excessive glutamate signaling .
  2. Phospholipid Synthesis: The compound enhances phospholipid synthesis in renal cells by activating key enzymes involved in lipid metabolism .

Data

Research indicates that treatment with cholestane-3β,5α,6β-triol significantly increases phospholipid levels and alters membrane properties in treated cells compared to controls .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Cholestane-3β,5α,6β-triol is poorly soluble in water but soluble in organic solvents like ethanol and chloroform.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade upon prolonged exposure to light and oxygen.
  • Reactivity: Its hydroxyl groups make it susceptible to oxidation and other chemical modifications.
Applications

Cholestane-3β,5α,6β-triol has several scientific applications:

  1. Cancer Research: It has demonstrated anti-cancer properties against various cancer cell lines including prostate cancer cells . Its ability to induce apoptosis and cell cycle arrest positions it as a candidate for cancer therapeutics.
  2. Neuroscience: Its neuroprotective effects make it relevant in studies related to neurodegenerative diseases and neuronal injury models .
  3. Biomarker Development: Cholestane-3β,5α,6β-triol levels are being investigated as potential biomarkers for disorders such as Niemann-Pick disease type C .
Neuroprotective Mechanisms of Cholestan-3β,5α,6β-Triol in Ischemic Brain Injury

Modulation of Acid-Sensing Ion Channel (ASIC) Activity

Acid-sensing ion channels (ASICs) are proton-gated cation channels that become activated during the tissue acidosis accompanying cerebral ischemia. Sustained ASIC activation, particularly of ASIC1a homomers, exacerbates ischemic neuronal injury by facilitating calcium overload and necroptotic pathways [1]. Triol demonstrates targeted inhibition of these pathological ion fluxes.

Subunit-Dependent Inhibition of Homomeric and Heteromeric ASIC1a Complexes

Triol exhibits remarkable subunit specificity in its ASIC inhibition. Whole-cell patch-clamp studies in Chinese hamster ovary cells expressing recombinant ASIC subunits revealed that Triol potently inhibits homomeric ASIC1a and ASIC3 channels, with significantly reduced effects on ASIC1β and ASIC2a subunits. In primary cultured mouse cortical neurons expressing endogenous ASICs, Triol (10 μM) suppressed approximately 72.8% of ASIC1a-mediated currents induced by pH 6.0 stimulation. Crucially, Triol effectively inhibited both homomeric ASIC1a and heteromeric ASIC1a-containing channels (e.g., ASIC1a/2a and ASIC1a/2b), which represent the predominant ASIC configurations in the mammalian brain. This inhibition is characterized as use-dependent, suggesting preferential binding to the open or inactivated state of the channel, while being independent of membrane voltage and extracellular pH [1].

Table 1: Subunit Selectivity of Triol-Mediated ASIC Inhibition

ASIC Subunit CompositionExpression SystemInhibition Efficacy by TriolFunctional Consequence
Homomeric ASIC1aCHO cells>70% current suppressionBlocks Ca²⁺ permeability
Homomeric ASIC3CHO cells>65% current suppressionReduces Na⁺ influx
Homomeric ASIC1βCHO cells<15% current suppressionMinimal effect
Homomeric ASIC2aCHO cells<10% current suppressionMinimal effect
Heteromeric ASIC1a/2aCortical neurons~60% current suppressionAttenuates acidotoxicity

Structural Determinants of ASIC Binding Affinity: Role of 5α and 6β Hydroxyl Groups

The molecular architecture of Triol, particularly its stereospecific hydroxylation pattern, is critical for its ASIC inhibitory activity. Structure-activity relationship (SAR) analysis demonstrates that the equatorial 5α-hydroxyl and axial 6β-hydroxyl groups on the A/B ring juncture are indispensable for channel blockade. Chemical modifications removing or epimerizing these hydroxyls result in near-complete loss of ASIC inhibitory function. Molecular modeling suggests these polar groups form hydrogen bonds with key residues in the acidic pocket and channel gate of ASIC1a, stabilizing the closed state. The cholestane backbone provides optimal hydrophobic interactions within the membrane-spanning regions, positioning the pharmacophoric hydroxyls for effective proton sensing domain engagement [1] [5]. This explains why structurally related oxysterols lacking the 5,6-dihydroxylation pattern show markedly reduced neuroprotection in in vitro ischemia models [1].

Antagonism of NMDA Receptor-Mediated Excitotoxicity

Beyond ASIC modulation, Triol significantly attenuates N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, a primary driver of calcium dysregulation in ischemic neurons [3] [6].

Calcium Influx Attenuation via Allosteric Modulation of NR1/NR2B Subunits

Triol (1-10 μM) reduces glutamate-induced intracellular calcium ([Ca²⁺]i) surges in cultured rat cortical neurons by 40-65%, as measured by Fura-2 AM fluorescence imaging. Whole-cell voltage-clamp recordings demonstrate that Triol selectively decreases NMDA-evoked currents in neurons and in human embryonic kidney 293 cells transfected with NR1/NR2B subunits, while showing minimal effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) or kainate receptor-mediated currents. The inhibition exhibits a non-competitive profile, indicating an allosteric mechanism distinct from the glycine or glutamate binding sites. Triol shifts the NMDA concentration-response curve rightward without suppressing maximal current, consistent with negative modulation of channel gating or open probability. This action is physiologically relevant, as Triol pre-treatment (8 mg/kg intravenously) reduces cerebral infarct volume by 54.7% in rat middle cerebral artery occlusion models, with neuroprotection abolished in ASIC1a knockout mice, confirming target engagement in vivo [3] [6] [10].

Competitive Displacement of Endogenous Ligands in Glutamate Signaling

Radioligand binding studies provide direct evidence for Triol's interaction with the NMDA receptor complex. Saturation binding assays using cerebellar granule neurons show saturable, high-affinity binding of [³H]Triol (Kd ≈ 15 nM), suggesting specific receptor sites. Crucially, Triol concentration-dependently displaces the channel blocker [³H]dizocilpine (MK-801) from its binding site within the NMDA receptor pore, with an IC50 of ~25 μM. This indicates that Triol either directly interacts with the MK-801 binding pocket or induces conformational changes that reduce MK-801 affinity. Molecular docking simulations position Triol's cholestane core near the M4 transmembrane helices of NR1 and NR2B subunits, with its 3β,5α,6β-trihydroxy groups forming polar contacts with asparagine and arginine residues lining the ion channel vestibule. This steric hindrance partially obstructs ion permeation and destabilizes the open state, functionally mimicking partial channel block [3] [6].

Table 2: Triol's Neuroprotective Efficacy in Experimental Ischemia Models

Model SystemInterventionKey FindingProposed Mechanism
In vitro acidotoxicity10 μM Triol pre-treatment68% reduction in LDH release (pH 6.0, 1h)ASIC1a current inhibition
Focal cerebral ischemia8 mg/kg IV pre-occlusion54.7% smaller infarct volume vs. vehicleCombined ASIC/NMDA modulation
Spinal cord ischemia8 mg/kg IV pre-occlusion3.8-fold increase in motor neuron survivalNMDA receptor calcium attenuation
Retinal ganglion cell model10 mg/kg IP daily2.1-fold more surviving neurons vs. untreated glaucomaOxidative stress reduction

Additional Neuroprotective Dimensions

While ASIC and NMDA receptor modulation represent primary pathways, Triol exhibits broader neuroprotective properties relevant to ischemia. Triol suppresses neuronal hyperexcitability by binding voltage-gated sodium channels at Trp122 residues via its 5α and 6β hydroxyl groups, reducing action potential frequency and burst discharges in epileptiform models [8]. It also preserves mitochondrial function by maintaining membrane potential and adenosine triphosphate production during oxygen-glucose deprivation, potentially through attenuation of mitochondrial permeability transition pore opening [10]. In retinal ganglion cells subjected to chronic ocular hypertension, Triol reduces lipid peroxidation and caspase-3 activation, independent of intraocular pressure modulation [10]. These multimodal actions position Triol uniquely among endogenous neuroprotectants.

The convergence of Triol’s actions on calcium homeostasis—through ASIC1a blockade limiting Ca²⁺ permeation and NMDA receptor negative modulation reducing glutamatergic Ca²⁺ influx—creates a powerful neuroprotective shield against ischemic cascades. Its status as an endogenous cholesterol metabolite suggests these pathways may represent part of an intrinsic neuroprotective adaptation, potentially exploitable for therapeutic intervention in stroke and related neurodegenerative conditions. Future research should focus on optimizing bioavailability and brain delivery of this promising steroidal compound.

Properties

Product Name

Cholestan-3beta,5alpha,6beta-triol

IUPAC Name

(3S,5R,6R,10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol

Molecular Formula

C27H48O3

Molecular Weight

420.7 g/mol

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18?,19-,20?,21?,22?,23?,24+,25+,26+,27-/m0/s1

InChI Key

YMMFNKXZULYSOQ-QETVQNBESA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.